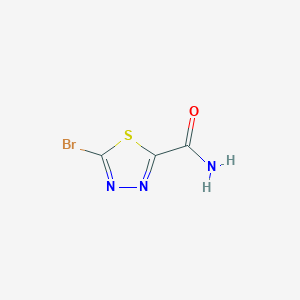![molecular formula C12H17ClINO B1394672 Clorhidrato de 3-[(4-Yodofenoxi)metil]piperidina CAS No. 1220019-89-5](/img/structure/B1394672.png)
Clorhidrato de 3-[(4-Yodofenoxi)metil]piperidina
Descripción general
Descripción
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClINO and a molecular weight of 353.63 g/mol . It is characterized by the presence of an iodophenoxy group attached to a piperidine ring via a methylene bridge, and it exists as a hydrochloride salt.
Aplicaciones Científicas De Investigación
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Métodos De Preparación
The synthesis of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:
Base-Catalyzed Reaction: Using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction between 4-iodophenol and piperidine.
Solvent Selection: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and promote the reaction.
Hydrochloride Formation: The final product is obtained by treating the reaction mixture with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The methylene bridge can be hydrolyzed under acidic or basic conditions to yield phenol and piperidine derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring may also play a role in binding to target proteins and influencing their function .
Comparación Con Compuestos Similares
3-[(4-Iodophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(3-Iodophenoxy)methyl]piperidine: This compound has a similar structure but with the iodophenoxy group attached at a different position on the piperidine ring.
3-[(4-Bromophenoxy)methyl]piperidine: This compound has a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-[(4-Chlorophenoxy)methyl]piperidine: Similar to the bromine derivative, this compound has a chlorine atom, leading to different chemical and biological properties.
The uniqueness of 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride lies in its specific iodophenoxy group, which can confer distinct reactivity and biological effects compared to its analogs.
Propiedades
IUPAC Name |
3-[(4-iodophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDWEDVLUHDYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-89-5 | |
| Record name | Piperidine, 3-[(4-iodophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)





